4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro junction where a four-membered ring is fused to a five-membered ring, incorporating both oxygen and nitrogen atoms. The presence of a phenylbutanoyl group adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps:
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Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing a ketone and an amine group can undergo intramolecular cyclization under acidic or basic conditions to form the spirocyclic structure.
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Introduction of the Phenylbutanoyl Group: : The phenylbutanoyl group can be introduced via an acylation reaction. This can be achieved using reagents such as phenylbutanoyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylbutanoyl group, leading to the formation of carboxylic acids or ketones.
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Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or alkanes.
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Substitution: : The spirocyclic structure can undergo nucleophilic substitution reactions, especially at positions adjacent to the oxygen and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions, often in the presence of a catalyst or under heating.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic chemistry and the behavior of such structures under different chemical reactions.
Biology
In biological research, this compound can be used to study the interaction of spirocyclic compounds with biological molecules. Its structural features make it a candidate for exploring binding interactions with proteins and enzymes.
Medicine
The compound’s potential medicinal properties are of interest, particularly in the development of new pharmaceuticals. Its unique structure may offer advantages in drug design, such as improved binding affinity and specificity.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism by which 4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or activating specific pathways. The phenylbutanoyl group may enhance lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(2-Phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: This compound has an additional nitrogen atom in the spirocyclic structure, which may alter its reactivity and biological activity.
Spiro[4.5]decane derivatives: Other derivatives of spiro[4.5]decane with different substituents can be compared to understand the impact of various functional groups on the compound’s properties.
Uniqueness
4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[45]decane-3-carboxylic acid is unique due to its specific combination of a spirocyclic core with a phenylbutanoyl group and a carboxylic acid moiety
Properties
IUPAC Name |
4-(2-phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-2-15(14-9-5-3-6-10-14)17(21)20-16(18(22)23)13-24-19(20)11-7-4-8-12-19/h3,5-6,9-10,15-16H,2,4,7-8,11-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMVPHZJTMZFSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C(COC23CCCCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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